molecular formula C28H16ClNO7 B10882077 2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate

2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate

Cat. No.: B10882077
M. Wt: 513.9 g/mol
InChI Key: DHBABRMFXWBTQC-UHFFFAOYSA-N
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Description

2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate is a complex organic compound that features a combination of aromatic rings, nitro, chloro, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate typically involves multiple steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 4-chloro-2-nitrophenol with 4-bromophenol in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). This results in the formation of 4-(4-chloro-2-nitrophenoxy)phenol.

  • Esterification: : The phenoxy intermediate is then esterified with 9-oxo-9H-fluorene-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques like industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

    Nucleophiles: Amines or thiols for substitution reactions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions for ester hydrolysis.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

    Carboxylic Acids and Alcohols: From ester hydrolysis.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the nitro and chloro groups suggests potential activity in biological systems.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of aromatic rings and functional groups may interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stable aromatic structure and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The nitro group could participate in redox reactions, while the ester linkage might undergo hydrolysis in biological environments, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl benzoate: Similar structure but with a benzoate ester instead of the fluorene carboxylate.

    4-(4-chloro-2-nitrophenoxy)phenyl acetate: Lacks the fluorene moiety, simpler ester structure.

    2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 4-nitrobenzoate: Contains an additional nitro group on the benzoate ester.

Uniqueness

The uniqueness of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate lies in its combination of a fluorene moiety with a nitro and chloro-substituted phenoxy group. This structure provides a unique set of chemical properties and potential reactivity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C28H16ClNO7

Molecular Weight

513.9 g/mol

IUPAC Name

[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 9-oxofluorene-3-carboxylate

InChI

InChI=1S/C28H16ClNO7/c29-18-8-12-26(24(14-18)30(34)35)37-19-9-5-16(6-10-19)25(31)15-36-28(33)17-7-11-22-23(13-17)20-3-1-2-4-21(20)27(22)32/h1-14H,15H2

InChI Key

DHBABRMFXWBTQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=C(C=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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